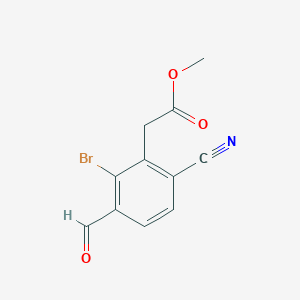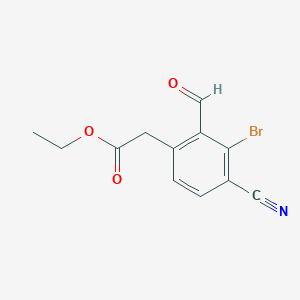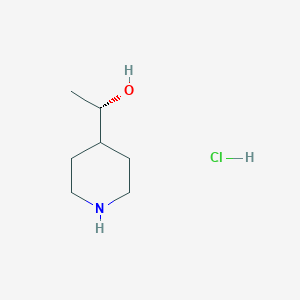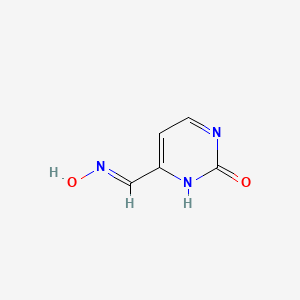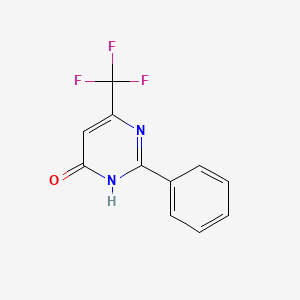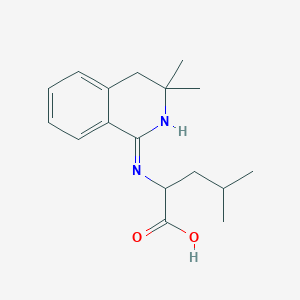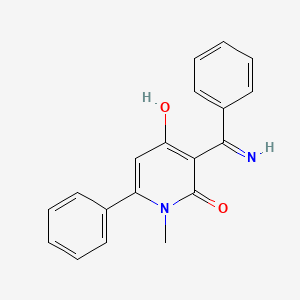
3-Methylpyridin-2-amidoxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpyridine-2-amidoxime is an organic compound with the molecular formula C₇H₉N₃O. It is a derivative of pyridine, where the 3-position is substituted with a methyl group and the 2-position is substituted with an amidoxime group.
Wissenschaftliche Forschungsanwendungen
3-Methylpyridine-2-amidoxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including its role as a nitric oxide donor.
Medicine: Investigated for its potential therapeutic properties, such as cardiotonic and antiarthritic effects.
Industry: Utilized in materials science for the development of new materials with specific properties.
Wirkmechanismus
Target of Action
3-Methylpyridine-2-amidoxime primarily targets Collagenase 3 and Stromelysin-1 . These are enzymes that play a crucial role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .
Mode of Action
It is known that amidoximes and oximes can be oxidized in vivo and release nitric oxide (no) . This suggests that 3-Methylpyridine-2-amidoxime might interact with its targets by releasing NO, which could lead to various biochemical changes.
Biochemical Pathways
The compound’s ability to release no upon oxidation suggests that it might affect pathways related to no signaling . NO is a key signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
Given its targets and potential mode of action, it might lead to changes in the degradation of extracellular matrix proteins . This could have various downstream effects, depending on the specific context and environment.
Biochemische Analyse
Biochemical Properties
3-Methylpyridine-2-amidoxime plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry and as a precursor in the synthesis of other bioactive compounds . It interacts with various enzymes and proteins, including cytochrome P450 and horseradish peroxidase, which catalyze its oxidation to release nitric oxide (NO) . This interaction is crucial for its role as a NO donor, influencing various physiological processes.
Cellular Effects
3-Methylpyridine-2-amidoxime affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving nitric oxide signaling . This compound can modulate gene expression and cellular metabolism by acting as a NO donor, which in turn affects the activity of enzymes and other biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of 3-Methylpyridine-2-amidoxime involves its oxidation by enzymes such as cytochrome P450, leading to the release of nitric oxide . This process involves the formation of a superoxide radical anion, which is a dissociation product of the cytochrome P450-Fe(II)-O2 complex . The nitric oxide released can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylpyridine-2-amidoxime can change over time due to its stability and degradation. Studies have shown that amidoxime-based compounds, including 3-Methylpyridine-2-amidoxime, exhibit increased adsorption capacities and improved selectivity in warmer environments . This suggests that the compound’s stability and effectiveness can vary with temperature, influencing its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-Methylpyridine-2-amidoxime in animal models vary with different dosages. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may be more beneficial for studying its biochemical properties . It is essential to determine the appropriate dosage to avoid threshold effects and ensure accurate results in experimental studies.
Metabolic Pathways
3-Methylpyridine-2-amidoxime is involved in various metabolic pathways, particularly those related to its role as a nitric oxide donor . It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent release of nitric oxide . This interaction can affect metabolic flux and metabolite levels within the cell, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Methylpyridine-2-amidoxime within cells and tissues involve interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function within the cell .
Subcellular Localization
3-Methylpyridine-2-amidoxime is localized within specific subcellular compartments, where it exerts its effects on cellular function . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its activity and function within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylpyridine-2-amidoxime can be synthesized from 3-methylpyridine-2-carbonitrile. The typical synthetic route involves the reaction of 3-methylpyridine-2-carbonitrile with hydroxylamine hydrochloride and triethylamine in ethanol at 80°C for 16 hours. The reaction yields N-hydroxy-3-methyl-pyridine-2-carboxamidine with a high purity and yield .
Industrial Production Methods: While specific industrial production methods for 3-methylpyridine-2-amidoxime are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylpyridine-2-amidoxime undergoes various chemical reactions, including:
Reduction: Amidoximes can be reduced to amines under specific conditions.
Substitution: The amidoxime group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate, silver carbonate.
Reduction: Hydrogenation catalysts, such as palladium on carbon.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-amidoxime: Similar structure but without the methyl group at the 3-position.
3-Methylpyridine-2-oxime: Similar structure but with an oxime group instead of an amidoxime group.
Uniqueness: 3-Methylpyridine-2-amidoxime is unique due to the presence of both a methyl group and an amidoxime group, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
690632-33-8 |
|---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
N'-hydroxy-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
InChI-Schlüssel |
UQDFGZCCSCDNSO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)C(=NO)N |
Isomerische SMILES |
CC1=C(N=CC=C1)/C(=N\O)/N |
Kanonische SMILES |
CC1=C(N=CC=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


